

"structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs"

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Compound of Interest

Compound Name: **4-(2-(Pyrrolidin-1-yl)ethyl)phenol**

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** Analogs

Introduction

The **4-(2-(pyrrolidin-1-yl)ethyl)phenol** scaffold is a core structure found in various biologically active compounds. This technical guide delves into the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The pyrrolidine ring, a versatile five-membered nitrogen heterocycle, is a common feature in many pharmaceuticals due to its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.^[1] The phenolic group can act as a hydrogen bond donor and/or acceptor, which is crucial for molecular recognition at receptor binding sites.

Understanding the SAR of this class of compounds is pivotal for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the binding affinities of representative pyrrolidine-containing compounds at dopaminergic and serotonergic receptors. While a complete SAR for a single, homologous series of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** analogs is not readily available in the public domain, the data presented for structurally related compounds provides valuable insights into the impact of various structural modifications.

Table 1: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors

| Compound | R | Secondary Pharmacophore (SP) | D2 Ki (nM) | D3 Ki (nM) |
|----------|--|-------------------------------|------------|------------|
| 1 | -H | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |
| 2 | -CH ₂ CH ₂ CH ₃ | 3,4-dihydroquinolin-2(1H)-one | 2.57 | 0.444 |
| 3 | -H | Indole-2-carboxamide | 2.54 | 0.797 |
| 4 | -H | Benzofuran-2-carboxamide | 2.29 | 0.493 |
| 5 | -CH ₂ CH ₃ | Indole-2-carboxamide | <2 | <2 |
| 6 | -CH ₂ CH ₃ | Benzofuran-2-carboxamide | <2 | <2 |

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands.^{[2][3]} The core scaffold in these analogs is more complex than **4-(2-(pyrrolidin-1-yl)ethyl)phenol** but highlights the influence of substitutions on the pyrrolidine nitrogen and the addition of secondary pharmacophores.

Table 2: Binding Affinities (Ki, nM) and Functional Activity of 3-[2-(pyrrolidin-1-yl)ethyl]indole Analogs at Human Serotonin Receptors

| Compound | R | h5-HT1D Ki (nM) | h5-HT1B Ki (nM) | Selectivity (1D/1B) | Functional Activity (GTPyS) |
|----------|--------------------------|--------------------|--------------------|------------------------|-----------------------------------|
| 7 | -H | 28 | 250 | 9 | Full Agonist |
| 8 | -CH2-NH- benzyl | 1.9 | 190 | 100 | Full Agonist |
| 9 | -CH2-NH- methylbenzyl | 1.1 | 110 | 100 | Full Agonist |

Data adapted from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT1D receptor agonists.^[4] These compounds share the 2-(pyrrolidin-1-yl)ethyl moiety, providing insight into the effects of substitution on the pyrrolidine ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments commonly used in the characterization of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** analogs.

Radioligand Displacement Assay for Dopamine D2/D3 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

- Cell membranes expressing the human dopamine D2 or D3 receptor.
- Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.^[5]
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Non-specific binding determinator: Haloperidol (10 µM).^[5]

- Test compounds at various concentrations.
- 96-well plates, filter mats, and a scintillation counter.

Procedure:

- Prepare a dilution series of the test compounds in the assay buffer.
- In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), 50 μ L of the radioligand solution, and 100 μ L of the cell membrane suspension.
- Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPyS Binding Assay for Serotonin Receptor Functional Activity

This assay measures the functional activity of compounds by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G-proteins upon receptor activation.[2][6][7]

Materials:

- Cell membranes expressing the target serotonin receptor.
- [³⁵S]GTPyS radiolabel.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- GDP (10 μM).
- Test compounds (agonists) at various concentrations.
- Non-specific binding determinator: unlabeled GTPyS (10 μM).

Procedure:

- Prepare a dilution series of the test compounds.
- In a 96-well plate, add cell membranes, GDP, and the test compound dilutions. Incubate for 15 minutes at 30°C.
- Initiate the binding reaction by adding [³⁵S]GTPyS.
- Incubate for 60 minutes at 30°C with gentle shaking.
- Terminate the reaction by rapid filtration through glass fiber filter mats.
- Wash the filters with ice-cold wash buffer.
- Quantify the bound radioactivity using a liquid scintillation counter.
- Plot the specific binding of [³⁵S]GTPyS as a function of the test compound concentration to determine the EC₅₀ (potency) and E_{max} (efficacy).

Calcium Mobilization Assay for Gq-Coupled Receptor Activity

This functional assay is used for receptors that couple to Gq proteins, leading to an increase in intracellular calcium upon activation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Cells stably or transiently expressing the Gq-coupled receptor of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Probenecid (optional, to prevent dye leakage).
- Test compounds at various concentrations.
- A fluorescence plate reader with automated injection capabilities.

Procedure:

- Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Add the test compounds at various concentrations using the automated injector.
- Immediately and continuously measure the change in fluorescence intensity over time.
- The peak fluorescence intensity is proportional to the increase in intracellular calcium.
- Plot the peak fluorescence response as a function of the test compound concentration to determine the EC50 value.

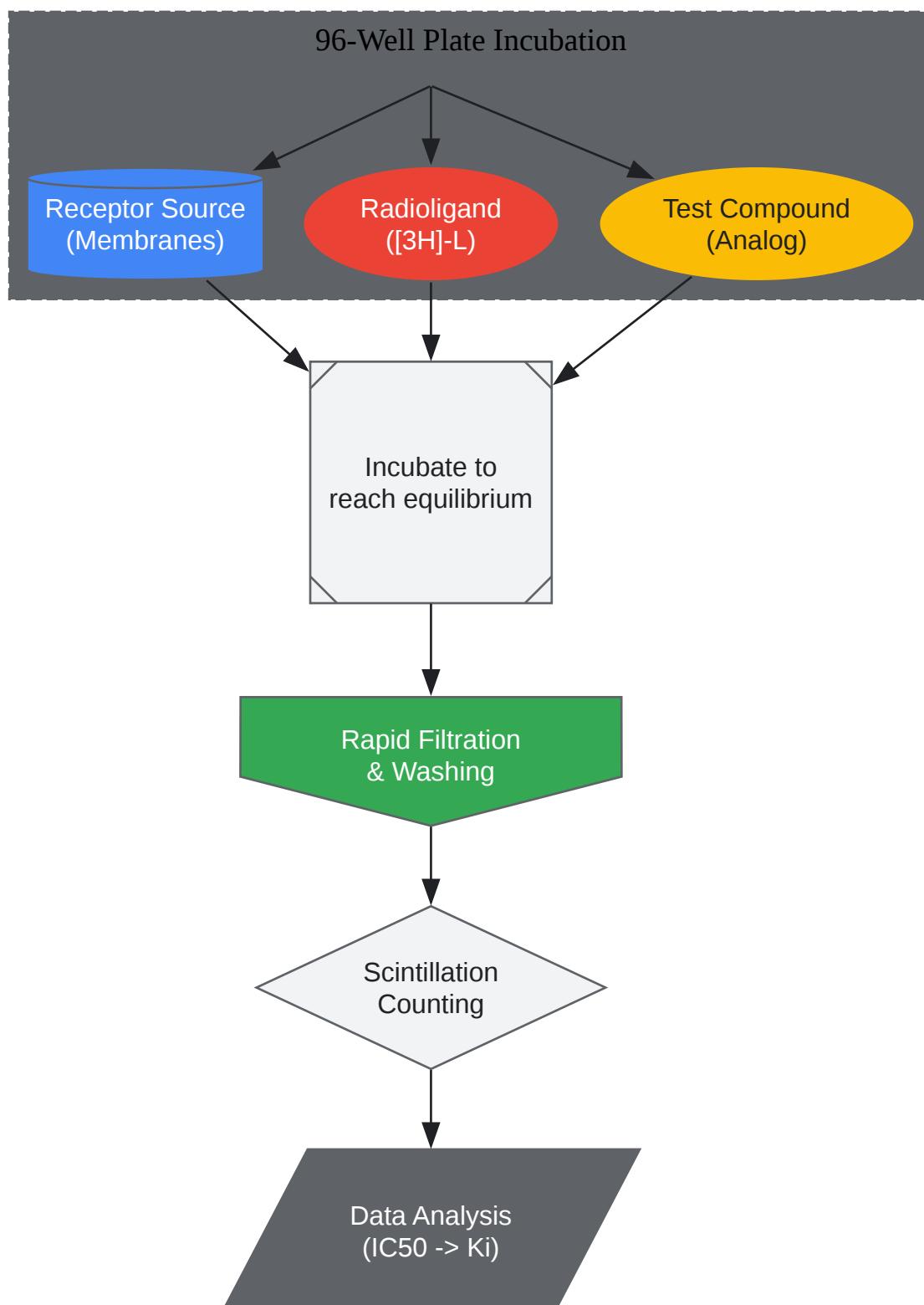
Signaling Pathways and Experimental Workflows

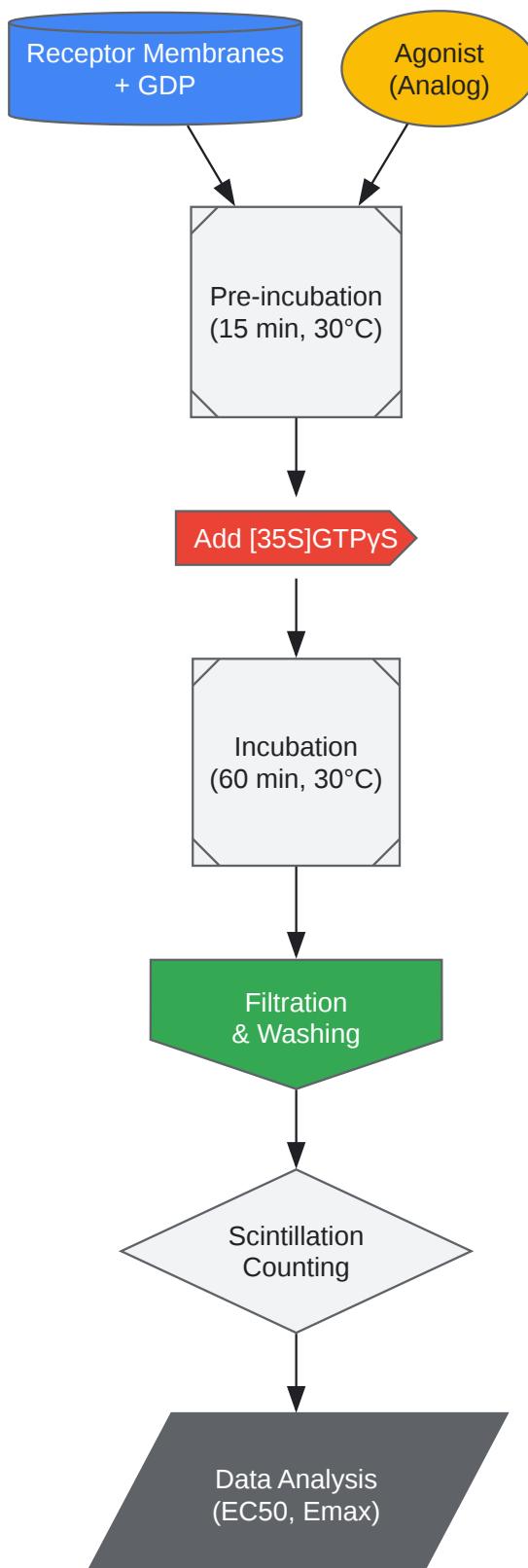
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.



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Caption: Generalized GPCR signaling cascade upon ligand binding.



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